molecular formula C10H22O2Si2 B1620775 1,1-Bis(trimethylsilyloxy)-1,3-butadiene CAS No. 87121-06-0

1,1-Bis(trimethylsilyloxy)-1,3-butadiene

Cat. No.: B1620775
CAS No.: 87121-06-0
M. Wt: 230.45 g/mol
InChI Key: KRDZQGWHCOOABR-UHFFFAOYSA-N
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Description

Significance of Silyl (B83357) Dienol Ethers as Synthetic Intermediates

Silyl enol ethers are a class of organosilicon compounds that serve as crucial intermediates in organic synthesis. acs.org They are essentially the silyl-protected form of an enolate, which allows for their isolation and handling while retaining the nucleophilic character of the enolate. acs.org This characteristic makes them exceptionally useful for forming carbon-carbon bonds, a fundamental process in the construction of organic molecules. acs.org

Silyl dienol ethers, a subset of silyl enol ethers, possess a conjugated diene system, which expands their reactivity profile. These compounds can act as nucleophiles at two different positions (the alpha and gamma carbons), enabling a range of transformations. Their electron-rich nature makes them highly reactive partners in various reactions, most notably in cycloadditions and reactions with electrophilic species. thieme-connect.denih.gov The trimethylsilyl (B98337) group is a commonly used protecting group in this context due to its relative ease of installation and removal under mild conditions. researchgate.net

Historical Context of 1,1-Bis(trimethylsilyloxy)-1,3-butadiene Research

The exploration of silyl dienol ethers gained significant momentum in the latter half of the 20th century. While various silyl dienol ethers were being developed and utilized, the specific isomer This compound presented a unique synthetic potential as a ketene (B1206846) silyl acetal (B89532) of an α,β-unsaturated ester.

Initial attempts to synthesize this compound were met with limited success. A notable early report by W.T. Brady and J.P. Agho in 1982 described a method for the synthesis of silyl ketals. Later research provided a more efficient and practical one-pot preparation of this compound from readily available starting materials, which was crucial for its broader application in synthetic chemistry. This improved synthesis paved the way for more detailed investigations into its reactivity and utility as a synthetic building block.

Detailed Research Findings

Physical and Chemical Properties

This compound is a liquid at room temperature. Its key physical and chemical properties are summarized in the interactive data table below.

PropertyValue
CAS Number 87121-06-0
Molecular Formula C10H22O2Si2
Molecular Weight 230.45 g/mol
Boiling Point 80°C at 11 mmHg
Appearance Liquid

Spectroscopic Data

The structure of this compound has been confirmed through various spectroscopic methods. The ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra provide characteristic signals corresponding to the protons and carbons in the molecule.

Reactivity and Applications

The primary synthetic utility of this compound stems from its function as an equivalent of a crotonate ester enolate. Its two trimethylsilyloxy groups on the first carbon of the diene system make it a highly reactive nucleophile.

A key feature of its reactivity is the propensity to react with electrophiles at the γ-position (the fourth carbon of the butadiene chain). This regioselectivity allows for the introduction of various functional groups at this position, leading to the formation of β,γ-unsaturated carbonyl compounds. For instance, in reactions with acyl fluorides, this diene has been shown to produce (Z)-β,γ-unsaturated ketones with high levels of enantioselectivity and Z-selectivity when appropriate chiral catalysts and silyl groups are employed. nih.gov

While silyl dienol ethers are well-known for their participation in Diels-Alder [4+2] cycloaddition reactions, the specific applications of the 1,1-bis(trimethylsilyloxy) isomer in this context are a subject of ongoing research. The electron-rich nature of the diene suggests it would be a reactive component in such transformations. thieme-connect.despectrabase.com

Properties

IUPAC Name

trimethyl(1-trimethylsilyloxybuta-1,3-dienoxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O2Si2/c1-8-9-10(11-13(2,3)4)12-14(5,6)7/h8-9H,1H2,2-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRDZQGWHCOOABR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC(=CC=C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O2Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00369947
Record name 2,2,6,6-Tetramethyl-4-(prop-2-en-1-ylidene)-3,5-dioxa-2,6-disilaheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87121-06-0
Record name 2,2,6,6-Tetramethyl-4-(prop-2-en-1-ylidene)-3,5-dioxa-2,6-disilaheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1,1 Bis Trimethylsilyloxy 1,3 Butadiene

Early Synthetic Approaches

The initial forays into the synthesis of 1,1-bis(trimethylsilyloxy)-1,3-butadiene were characterized by their foundational nature, establishing the possibility of its formation, albeit with significant limitations in efficiency.

Synthesis from Trimethylsilyl (B98337) 2-Butenoate

The first reported synthesis of this compound was described by Brady and Agho in 1983. tandfonline.com This method starts from trimethylsilyl 2-butenoate. The procedure involves the deprotonation of the ester using a strong base, lithium diisopropylamide (LDA), in tetrahydrofuran (B95107) (THF) at a low temperature of -78°C. The resulting enolate is then trapped with trimethylsilyl chloride (TMSCl).

However, this pioneering approach was hampered by low efficiency, affording the desired diene in a modest 9% yield. tandfonline.com A significant competing reaction was the C-silylation of the ester enolate, which substantially reduced the yield of the target O-silylated product. tandfonline.com

Improved and Efficient Preparations

Subsequent research focused on overcoming the limitations of the early methods, leading to the development of more practical and higher-yielding synthetic routes.

Utilization of Lithium Bis(trimethylsilyl)amide (LiHMDS) and Trimethylsilyl Chloride (TMSCl)

A significant improvement in the synthesis of this compound involves the use of lithium bis(trimethylsilyl)amide (LiHMDS) as the base in conjunction with TMSCl. This method provides a smooth conversion to the desired diene without the complication of C-silylation that plagued earlier attempts. tandfonline.com The use of LiHMDS, a sterically hindered but highly silylating-friendly base, is crucial for the success of this approach.

Preparation from Crotonic Acid

A highly efficient, one-pot procedure for the preparation of this compound directly from crotonic acid has been developed. tandfonline.com This method stands out for its use of inexpensive and readily available starting materials.

In this process, a solution of LiHMDS in the presence of TMSCl at -78°C facilitates the smooth conversion of crotonic acid to the target diene in yields ranging from 70-77%. tandfonline.com This approach avoids the separate synthesis of an ester precursor and minimizes side reactions, making it a more direct and economical route.

Table 1: One-Pot Synthesis from Crotonic Acid

Reagent 1 Reagent 2 Solvent Temperature Yield Reference

Synthesis from Trimethylsilyl 3-Butenoate

An alternative high-yield synthesis was reported by Bellassoued and Majidi, which utilizes trimethylsilyl 3-butenoate as the starting material. tandfonline.com This method successfully produces this compound in a high yield of 90%. tandfonline.com This approach demonstrates that the choice of starting material isomer can have a profound impact on the efficiency of the synthesis.

Synthesis of Analogous and Substituted 1,3-Bis(trimethylsilyloxy)-1,3-butadienes

The synthetic methodologies for silylated butadienes have been extended to a variety of substituted analogs, expanding the toolkit for organic synthesis. While the focus of this article is on the 1,1-isomer, it is pertinent to mention the synthesis of other structurally related compounds.

For example, various substituted 1,3-bis(trimethylsilyloxy)-1,3-dienes have been prepared from 1,3-dicarbonyl compounds. researchgate.netznaturforsch.com A notable example is the synthesis of 4-tert-butoxy-1-ethoxy-1,3-bis(trimethylsilyloxy)-1,3-butadiene. researchgate.netznaturforsch.comznaturforsch.com Additionally, the synthesis of 1,1-bis(trimethylsilyloxy)-3-methyl-1,3-butadiene (B13779848) has been reported, indicating that the methods can be adapted to include substituents on the butadiene backbone. chemicalbook.com

The general strategies often involve the silylation of enolates derived from corresponding carbonyl precursors. The specific substitution pattern on the resulting diene is dictated by the structure of the starting material. These analogous dienes are valuable in constructing complex molecular architectures, particularly in cycloaddition reactions. researchgate.net

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
1,1-Bis(trimethylsilyloxy)-3-methyl-1,3-butadiene
1,3-Bis(trimethylsiloxy)-1-methoxybuta-1,3-diene
2-(Trimethylsilyl)-1,3-butadiene
4-tert-Butoxy-1-ethoxy-1,3-bis(trimethylsilyloxy)-1,3-butadiene
Crotonic acid
Lithium bis(trimethylsilyl)amide (LiHMDS)
Lithium diisopropylamide (LDA)
Tetrahydrofuran (THF)
Trimethylsilyl 2-Butenoate
Trimethylsilyl 3-Butenoate

Methyl-Substituted Analogues

The introduction of a methyl group to the this compound framework is a key strategy for modifying its reactivity and stereoselectivity in cycloaddition reactions. The synthesis of these analogues typically starts from a corresponding methyl-substituted β-dicarbonyl compound.

One prominent example is 1,1-bis(trimethylsilyloxy)-3-methyl-1,3-butadiene. chemicalbook.com The general synthetic approach involves the silylation of a methyl-substituted 1,3-dicarbonyl precursor. This transformation is analogous to the preparation of the parent compound, where a base is used to generate an enolate, which is then trapped with a silylating agent like chlorotrimethylsilane. The presence of the methyl group at the 3-position of the diene influences its behavior in subsequent reactions, such as cyclizations with functionalized epoxides. researchgate.net

Table 1: Synthesis of a Methyl-Substituted Analogue

PrecursorGeneral ReagentsProductReference
Methylacetoacetate1. Base (e.g., LDA, NaH) 2. Chlorotrimethylsilane (TMSCl)1,1-Bis(trimethylsilyloxy)-3-methyl-1,3-butadiene chemicalbook.comresearchgate.net

Halo-Substituted Analogues

Halogenated derivatives of this compound are valuable for introducing halogens into target molecules. The synthesis of these analogues often begins with a halogenated β-keto ester.

A representative pathway involves the use of alkyl 4-chloroacetoacetates as starting materials. znaturforsch.com For instance, ethyl 4-chloroacetoacetate can be converted into the corresponding 1,3-bis-silyl enol ether. znaturforsch.com This transformation follows a standard procedure where the dicarbonyl compound is treated with a base and a silylating agent. The resulting chloro-substituted diene serves as a precursor for various heterocycles. Research has demonstrated the cyclization of these dienes with epoxides bearing substituents like chlorine and bromine. researchgate.net

Table 2: Synthesis of a Halo-Substituted Analogue

PrecursorGeneral ReagentsIntermediate DieneReference
Ethyl 4-chloroacetoacetate1. Base (e.g., NaH) 2. Chlorotrimethylsilane (TMSCl)1-Chloro-4-ethoxy-4-(trimethylsilyloxy)-1,3-butadiene (hypothetical intermediate structure based on precursor) znaturforsch.com

Alkoxy-Substituted Analogues

Alkoxy-substituted 1,1-bis(trimethylsilyloxy)-1,3-butadienes are highly important, electron-rich dienes used in the synthesis of complex natural products and pharmacologically relevant heterocycles like γ-alkylidenetetronic acids. znaturforsch.comresearchgate.net Their preparation also starts from appropriately substituted β-keto esters.

A notable example is 4-tert-butoxy-1-ethoxy-1,3-bis(trimethylsilyloxy)-1,3-butadiene. researchgate.netznaturforsch.com The synthesis begins with the preparation of ethyl 4-alkoxyacetoacetates, such as ethyl 4-ethoxyacetoacetate and ethyl 4-(tert-butoxy)acetoacetate. znaturforsch.com These precursors are synthesized by reacting ethyl 4-chloroacetoacetate with the corresponding alcohol (ethanol or tert-butanol) in the presence of a base like sodium hydride. znaturforsch.com The resulting 4-alkoxyacetoacetates are then converted into the target 1,3-bis-silyl enol ethers using established procedures. znaturforsch.com These highly functionalized dienes have been successfully employed in trimethylsilyl trifluoromethanesulfonate (B1224126) (Me₃SiOTf)-catalyzed [3+2] cyclizations with oxalyl chloride to produce γ-alkylidenetetronic acids. researchgate.netznaturforsch.com

Table 3: Synthesis of Alkoxy-Substituted Analogues

PrecursorGeneral ReagentsProductReference
Ethyl 4-ethoxyacetoacetateStandard silylation procedure1-Ethoxy-4-ethoxy-1,3-bis(trimethylsilyloxy)-1,3-butadiene znaturforsch.com
Ethyl 4-(tert-butoxy)acetoacetateStandard silylation procedure4-tert-Butoxy-1-ethoxy-1,3-bis(trimethylsilyloxy)-1,3-butadiene znaturforsch.comresearchgate.netznaturforsch.com

Reactivity Profiles and Reaction Mechanisms

Fundamental Reactivity as Dicarbonyl Dianion Equivalents

1,1-Bis(trimethylsilyloxy)-1,3-butadiene, a silyl (B83357) enol ether, serves as an electroneutral equivalent of a 1,3-dicarbonyl dianion. This "masked" reactivity allows it to react with electrophiles at its terminal carbon atom with the same regioselectivity as a true dianion. The use of this silyl enol ether in Lewis acid-catalyzed reactions overcomes the challenges associated with the high reactivity and potential for polymerization, decomposition, or other side reactions often encountered with highly reactive 1,3-dicarbonyl dianions. researchgate.net

Lewis Acid-Mediated Transformations

Lewis acids play a crucial role in activating this compound and facilitating its reactions with various electrophiles. These transformations often proceed with high efficiency and selectivity, providing access to a range of valuable organic molecules.

Cyclization Reactions with Epoxides

The reaction of 1,3-bis(trimethylsilyloxy)-1,3-butadienes with epoxides, catalyzed by Lewis acids, is a powerful method for the chemo-, regio-, and stereoselective synthesis of functionalized cyclic compounds. nih.gov

Formation of Alkylidenetetrahydrofurans

The cyclization of 1,3-bis(trimethylsilyloxy)-1,3-butadienes with epoxides provides a synthetic route to functionalized 2-alkylidenetetrahydrofurans. uni-goettingen.de This transformation highlights the ability of the diene to act as a nucleophile, attacking the epoxide in a Lewis acid-mediated process.

Synthesis of Bifuranylidenes and Oxabicyclononanes

Further showcasing the versatility of this reagent, the reaction with specific epoxides can lead to the formation of more complex structures like bifuranylidenes and oxabicyclononanes. researchgate.net These reactions underscore the potential for creating intricate molecular architectures from relatively simple starting materials.

Condensation with α-Halo Carboxylic Acid Derivatives

The condensation of this compound with α-halo carboxylic acid derivatives represents another important application of this reagent in carbon-carbon bond formation.

Formation of Dioxo Esters and Furanones

This reaction pathway can lead to the synthesis of dioxo esters and furanones. For instance, the Lewis acid-catalyzed cyclization with oxalyl chloride, a dicarboxylic acid dichloride, provides a general method for synthesizing γ-alkylidenebutenolides, which are structurally related to furanones. researchgate.net The choice of Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), can be critical for achieving high yields and selectivities in these transformations. researchgate.net

Reactant 1Reactant 2CatalystProduct(s)
This compoundEpoxidesLewis AcidAlkylidenetetrahydrofurans, Bifuranylidenes, Oxabicyclononanes
This compoundα-Halo Carboxylic Acid DerivativesLewis AcidDioxo Esters, Furanones
1,3-Bis(trimethylsilyloxy)-1,3-dienesOxalyl ChlorideTrimethylsilyl trifluoromethanesulfonate (TMSOTf)γ-Alkylidenebutenolides

Cyclocondensation with Enones and Related Electrophiles

Uncatalyzed Condensation Reactions

This compound is a highly electron-rich diene, making it a reactive participant in Diels-Alder reactions. wikipedia.org These [4+2] cycloaddition reactions can, in some cases, proceed without the need for a catalyst, particularly with highly electrophilic dienophiles. uchicago.edu Such thermal cycloadditions are a classic example of pericyclic reactions. pearson.com However, the majority of the documented condensation reactions involving this compound with carbonyl compounds and related electrophiles are promoted by Lewis acids to enhance the electrophilicity of the reaction partner and control the regioselectivity of the addition. Truly uncatalyzed condensation reactions of this diene with enones or other similar electrophiles to form the products discussed in the preceding sections are not a commonly reported or synthetically mainstream approach. The high reactivity of Danishefsky's diene allows it to undergo Diels-Alder reactions at low temperatures without Lewis acid catalysis with good dienophiles. uchicago.edu

Formation of Diketoesters and Diketosulfones

While specific data on the formation of diketosulfones from this compound is not extensively detailed in the available literature, the synthesis of diketoesters using structurally similar dienes is well-established. For instance, the condensation of the related 1-methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadiene (B12329230) with 2-alkoxybenzoyl chlorides proceeds without the need for a Lewis acid catalyst to afford 5-(2-alkoxyphenyl)-3,5-dioxoesters. These products predominantly exist in their enol tautomeric form.

The reaction mechanism involves the role of 1,3-bis(silyloxy)-1,3-butadienes as electroneutral equivalents of 1,3-dicarbonyl dianions. This character allows them to circumvent common side-reactions associated with dianions, such as proton transfer, eliminations, and O-acylations. The general scheme for this transformation is presented below.

Table 1: Synthesis of 3,5-Dioxoesters

Entry2-Alkoxybenzoyl ChlorideProduct (5-(2-alkoxyphenyl)-3,5-dioxoester)
12-Methoxybenzoyl chloride5-(2-Methoxyphenyl)-3,5-dioxoester
22-Ethoxybenzoyl chloride5-(2-Ethoxyphenyl)-3,5-dioxoester

Data derived from reactions of 1-methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadiene.

Synthesis of Chromones and Hydroxyquinolines

The versatility of silyloxydienes is further demonstrated in the synthesis of heterocyclic compounds like chromones and hydroxyquinolines. The reaction of 1-methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadiene with 2-methoxybenzoyl chlorides yields 3,5-diketoesters. These intermediates can then be treated with boron tribromide to induce cyclization, forming functionalized 2-hydroxychroman-4-ones or, upon dehydration, chromones.

A parallel strategy allows for the synthesis of 4-hydroxyquinolines. This is achieved by reacting 1-methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadiene with 2-nitrobenzoyl chlorides. The resulting condensation product undergoes a subsequent reduction of the nitro group, typically through hydrogenation, which leads to the formation of the substituted 4-hydroxyquinoline ring system.

Table 2: Heterocycle Synthesis via Silyloxydiene Condensation

ReactantIntermediateFinal Product
2-Methoxybenzoyl chlorides3,5-DiketoestersChromones
2-Nitrobenzoyl chloridesNitro-substituted condensation product4-Hydroxyquinolines

Reactions performed with 1-methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadiene.

Cycloaddition Reactions

Diels-Alder Reactions

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of synthetic organic chemistry for the formation of six-membered rings. This compound, being an electron-rich diene, exhibits high reactivity in these transformations.

As an electron-rich diene, this compound reacts readily with electron-poor dienophiles. The presence of two electron-donating trimethylsilyloxy groups significantly raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene, facilitating the reaction with dienophiles possessing a low-energy Lowest Unoccupied Molecular Orbital (LUMO). This enhanced reactivity is characteristic of highly functionalized dienes, such as Danishefsky's diene (trans-1-methoxy-3-trimethylsilyloxy-1,3-butadiene) sigmaaldrich.com. The reaction proceeds to form a cyclohexene (B86901) ring, which, upon hydrolysis of the silyl enol ether, yields a cyclohexenone or related derivative.

Common dienophiles that react with activated dienes include α,β-unsaturated ketones, esters, nitriles, and anhydrides. For example, the reaction of 1-methoxy-3-trimethylsiloxy-1,3-butadiene with maleic anhydride proceeds efficiently to yield the corresponding dicarboxylic acid anhydride adduct orgsyn.org.

The hetero-Diels-Alder reaction is a variation where either the diene or the dienophile contains a heteroatom. While specific examples involving this compound and nitriles are not broadly documented, the high reactivity of silyloxydienes makes them suitable partners for heterodienophiles. In such reactions, an electron-deficient C=N or C≡N bond can act as the dienophile. For instance, the related Danishefsky's diene has been shown to undergo asymmetric hetero-Diels-Alder cyclization with aldehydes like benzaldehyde sigmaaldrich.com. This suggests that similar reactions with imines or activated nitriles are mechanistically plausible, leading to the formation of nitrogen-containing six-membered heterocycles after hydrolysis of the silyl ether groups.

The outcome of Diels-Alder reactions involving unsymmetrical dienes and dienophiles is governed by principles of regioselectivity and stereocontrol.

Regioselectivity: The regiochemistry of the cycloaddition is largely dictated by the electronic properties of the reactants, a concept explained by Frontier Molecular Orbital (FMO) theory. The reaction occurs in a way that aligns the largest coefficient of the diene's HOMO with the largest coefficient of the dienophile's LUMO chemtube3d.com. For this compound, the electron-donating silyloxy groups increase the electron density, and thus the HOMO coefficient, at the C4 position. Consequently, in reactions with a dienophile of the type CH₂=CH-Z (where Z is an electron-withdrawing group), the C4 of the diene will preferentially bond to the carbon atom beta to the Z group chemistrysteps.comlibretexts.org. This leads to the formation of the "ortho" or 1,2-adduct as the major product rsc.org.

Stereocontrol: Diels-Alder reactions are stereospecific, meaning the stereochemistry of the reactants is preserved in the product libretexts.orgmasterorganicchemistry.com.

Dienophile Stereochemistry: A cis-dienophile will form a cis-substituted cyclohexene ring, while a trans-dienophile will result in a trans-substituted product libretexts.org.

Endo/Exo Selectivity: When a cyclic product with a bridged structure can be formed, the endo product is typically favored. This preference, known as the Alder endo rule, is attributed to secondary orbital interactions between the electron-withdrawing group of the dienophile and the developing pi-bond at the C2 and C3 positions of the diene in the transition state libretexts.org.

Table 3: Controlling Factors in Diels-Alder Reactions

Control ElementGoverning PrinciplePredicted Outcome for this compound
Regioselectivity Frontier Molecular Orbital (FMO) TheoryPreferential formation of the "ortho" (1,2) adduct with unsymmetrical dienophiles. rsc.org
Stereospecificity Concerted [4+2] cycloaddition mechanismRetention of dienophile's original stereochemistry (cis or trans). masterorganicchemistry.com
Stereoselectivity Alder Endo Rule (Secondary Orbital Interactions)The endo product is generally the major diastereomer formed. libretexts.org

Other Reaction Pathways

Beyond cycloadditions, this compound engages in several other mechanistically distinct reaction pathways, leading to a diverse array of molecular architectures.

Reactions with Allenyl Esters

The reaction of 1,3-bis(trimethylsilyloxy)-1,3-butadienes with α-allenyl esters provides a regioselective route to functionalized homophthalates. researchgate.net This transformation highlights the versatility of this diene in constructing aromatic frameworks through pathways that are not formal cycloadditions. The reaction likely proceeds through a sequence of nucleophilic additions and cyclization, where the diene acts as the nucleophile and the allenyl ester serves as the electrophilic partner. The regioselectivity of this process is a key feature, enabling the synthesis of specifically substituted homophthalate derivatives that are valuable building blocks in natural product synthesis.

Domino Reactions (e.g., Retro-Michael/Lactonization/Aldol)

The high reactivity and multiple functionalities of this compound make it an excellent substrate for domino reactions, where a series of intramolecular transformations occur in a single pot. While a specific example of a retro-Michael/lactonization/aldol (B89426) sequence with this exact diene is not prominently documented, the closely related domino retro-Michael–aldol–lactonization reactions of 2,3-dihydropyrans showcase the feasibility of such a cascade to form biaryl lactones. rsc.org

In a hypothetical domino sequence involving this compound, the reaction could be initiated by a Michael addition of a nucleophile to an appropriate Michael acceptor tethered to the diene system. A subsequent retro-Michael reaction could generate a key intermediate, which would then undergo lactonization followed by an intramolecular aldol condensation to furnish a complex polycyclic product.

A documented domino reaction that underscores the synthetic utility of this diene is the '2:1-coupling/intramolecular aldol condensation' with tetraalkoxymethanes. This process provides a convenient route to 3-hydroxy-5-alkoxyhomophthalates.

Formation of Homophthalates

As highlighted in the preceding sections, the synthesis of homophthalates represents a significant application of the reactivity of this compound and its derivatives. Two distinct mechanistic pathways leading to this structural motif have been discussed:

Formal [3+3] Cyclocondensation: This pathway involves the reaction of the diene with a 1,3-dielectrophile, such as a silylated 3,5-dioxoester, in a stepwise condensation-cyclization sequence. znaturforsch.com This method allows for the construction of the homophthalate core with the introduction of various substituents depending on the starting materials.

Reaction with Allenyl Esters: This method provides a regioselective synthesis of functionalized homophthalates through a pathway that is not a formal cycloaddition. researchgate.net The specific substitution patterns on the resulting homophthalate are dictated by the structures of the diene and the allenyl ester.

These methods underscore the importance of this compound as a versatile precursor for the synthesis of homophthalates, which are key intermediates in the preparation of various natural products and biologically active molecules. znaturforsch.com

Stereoselectivity and Regioselectivity in Reactions of 1,1 Bis Trimethylsilyloxy 1,3 Butadiene

Control of Diastereoselectivity in Cyclizations

The control of diastereoselectivity in cyclization reactions involving silyloxydienes is a key factor in asymmetric synthesis. In Diels-Alder reactions, the facial selectivity of the diene's approach to the dienophile determines the stereochemistry of the newly formed chiral centers.

Research has demonstrated that chiral auxiliaries attached to the diene can effectively control diastereofacial selectivity. For instance, the Diels-Alder reaction of (E)-3-trimethylsilyloxybuta-1,3-dienyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside, a derivative of 1,1-bis(trimethylsilyloxy)-1,3-butadiene, with various cyclic dienophiles has been investigated. The reaction with p-benzoquinone resulted in an 89:11 mixture of diastereomeric cycloadducts. rsc.org The major diastereomer's stereostructure was confirmed through X-ray crystallography of a derivative. rsc.org This high level of diastereoselectivity is attributed to the steric influence of the bulky chiral glucopyranoside auxiliary, which directs the dienophile to one face of the diene.

The diastereoselectivity was found to be consistently high across a range of dienophiles, as detailed in the table below. In each case, the major cycloadduct could be isolated in a pure form by crystallization, highlighting the practical utility of this method for asymmetric synthesis. rsc.org

DienophileDiastereomeric Ratio (Major:Minor)
p-Benzoquinone89:11
2-Methoxycarbonyl-p-benzoquinone88:12
2-Acetyl-p-benzoquinone75:25
N-Phenylmaleimide86:14
Maleimide85:15

Table 1: Diastereoselectivity in the Diels-Alder Reaction of a Chiral 1,3-Silyloxydiene with Various Dienophiles. rsc.org

Influence of Substituents on Regioselectivity

Regioselectivity in the reactions of this compound, particularly in Diels-Alder cycloadditions, is governed by the electronic effects of substituents on both the diene and the dienophile. The two trimethylsilyloxy groups at the C1 position make the diene electron-rich, influencing the orientation of addition with unsymmetrical dienophiles.

In general, for Diels-Alder reactions involving a 1-substituted diene, the formation of the "ortho" (1,2-disubstituted) product is favored over the "meta" (1,3-disubstituted) product. masterorganicchemistry.com This preference is explained by examining the frontier molecular orbitals (FMO) of the reactants. The orbital coefficients of the highest occupied molecular orbital (HOMO) of the diene and the lowest unoccupied molecular orbital (LUMO) of the dienophile dictate the regiochemical outcome. The larger orbital coefficient on C4 of the diene typically aligns with the larger coefficient on the unsubstituted carbon of the dienophile's double bond, leading to the "ortho" regioisomer.

The influence of substituents is not limited to cycloadditions. In the Rh(I)-catalyzed transannulation of 1,2,3-thiadiazoles, the electronic nature of the substituent on the thiadiazole ring was found to have a significant effect on the regioselectivity of the reaction. rsc.org Although this study does not directly involve this compound, the principles can be extrapolated. Electron-donating groups on the reaction partner favored one regioisomer, while strong electron-withdrawing groups led to the formation of the alternative regioisomer. rsc.org This highlights a general principle where the electronic character of substituents plays a critical role in directing the regiochemical course of a reaction.

Chemo- and Regioselective Transformations

This compound demonstrates remarkable chemo- and regioselectivity in reactions with various electrophiles, allowing for the synthesis of a diverse range of functionalized molecules.

This diene can be considered an electroneutral equivalent of a 1,3-dicarbonyl dianion. researchgate.net Its reactions with functionalized epoxides proceed with excellent chemo-, regio-, and stereoselectivity to afford 2-alkylidenetetrahydrofurans. researchgate.netnih.gov These products are valuable intermediates in the synthesis of natural products. researchgate.net Similarly, treatment with α-chlorocarboxylic acid chlorides leads to the chemo- and regioselective formation of 6-chloro-3,5-dioxo esters, which can be further cyclized to functionalized 3(2H)-furanones. nih.gov

Furthermore, the cyclization of 1,3-bis(trimethylsilyloxy)-1,3-butadienes with 3,3-dimethoxypentanoyl chloride allows for the regioselective synthesis of functionalized resorcinols. researchgate.net Oxidative cyclization reactions have also been developed, leading to the regioselective formation of functionalized 1,4-dihydroquinones. uni-goettingen.de

The following table summarizes some of the chemo- and regioselective transformations of this compound and its derivatives.

ReactantProduct TypeReference
Functionalized Epoxides2-Alkylidenetetrahydrofurans researchgate.netnih.gov
α-Chlorocarboxylic Acid Chlorides6-Chloro-3,5-dioxo esters / 3(2H)-Furanones nih.gov
α-Chloroacetic Dimethyl Acetal (B89532)6-Chloro-5-methoxy-3-oxo esters nih.gov
3,3-Dimethoxypentanoyl ChlorideFunctionalized Resorcins researchgate.net
Oxidizing AgentFunctionalized 1,4-Dihydroquinones uni-goettingen.de

Table 2: Examples of Chemo- and Regioselective Transformations.

These examples underscore the utility of this compound as a selective and versatile reagent in modern organic synthesis, enabling the construction of complex and highly functionalized molecular frameworks with a high degree of control.

Computational and Mechanistic Investigations

Tautomeric Equilibria Studies

Tautomerism involves the migration of a proton or group, leading to constitutional isomers that are in equilibrium. nih.gov The most common form is keto-enol tautomerism. Silyl (B83357) enol ethers, such as 1,1-bis(trimethylsilyloxy)-1,3-butadiene, can be considered as "locked" or stable synthetic equivalents of the enol tautomer of a β-dicarbonyl compound. The equilibrium for these silylated species does not typically involve proton migration but rather the potential migration of the silyl group, which is a much less common and kinetically slower process under standard conditions.

The study of tautomeric equilibria is heavily reliant on spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), and computational chemistry. chempedia.infolibretexts.orgresearchgate.net NMR spectroscopy is a powerful tool for determining the relative populations of different tautomers in solution, as the proton transfer is often slow on the NMR timescale, allowing for the observation of distinct signals for each form. chempedia.infolibretexts.org

Computational studies, often employing Density Functional Theory (DFT), are used to calculate the relative energies and thermodynamic properties of the different tautomers in the gas phase and in various solvents. researchgate.netorientjchem.org These theoretical calculations can predict the most stable tautomer and how the equilibrium is affected by factors like solvent polarity and intramolecular hydrogen bonding. orientjchem.org For a hypothetical tautomeric equilibrium of this compound, computational methods could be employed to assess the energetic feasibility of silyl group migration to form other isomers.

Table 2: Common Methods for Studying Tautomeric Equilibria

Method Information Provided
¹H and ¹³C NMR Spectroscopy Quantitative determination of tautomer populations in solution. nih.govrsc.org
UV-Vis Spectroscopy Qualitative and quantitative analysis of tautomeric mixtures. nih.gov
Infrared (IR) Spectroscopy Identification of functional groups characteristic of each tautomer.

Theoretical Studies on Cycloaddition Reactions

Theoretical studies, primarily using quantum chemical methods like DFT, are indispensable for understanding the intricacies of cycloaddition reactions, such as the Diels-Alder reaction, involving dienes like this compound. These studies provide a detailed picture of the reaction mechanism, including the structures of transition states and the energetics of the reaction pathway. researchgate.netresearchgate.net

A key question often addressed is whether the reaction proceeds through a concerted (bonds forming simultaneously) or a stepwise (via a diradical or zwitterionic intermediate) mechanism. libretexts.orgresearchgate.net For the parent Diels-Alder reaction between 1,3-butadiene (B125203) and ethylene, extensive theoretical studies have shown that the concerted mechanism is energetically favored over the stepwise pathway. researchgate.net The choice of the computational functional and basis set is critical for obtaining reliable results. researchgate.net

For substituted dienes, theoretical studies can also predict how electron-donating or electron-withdrawing groups affect the activation energy and the regio- and stereoselectivity of the reaction. researchgate.net For example, a DFT study on the Diels-Alder reaction of substituted hemifullerenes with 1,3-butadiene showed that electron-withdrawing substituents lowered the activation energy barriers. researchgate.net In the case of this compound, the two electron-donating trimethylsilyloxy groups would be expected to lower the activation energy for reactions with electron-deficient dienophiles.

Computational analysis can also elucidate the nature of non-covalent interactions in the transition state that dictate the stereochemical outcome (endo vs. exo selectivity).

Table 3: Representative Theoretical Data for the Diels-Alder Reaction of 1,3-Butadiene and Ethylene researchgate.net

Computational Functional Basis Set Activation Energy (kcal/mol) - Concerted Pathway Activation Energy (kcal/mol) - Stepwise Pathway
ωB97X-D 6-311+G(2d,p) ~25.0 ~35.0
M06-2X 6-311+G(2d,p) ~26.0 ~36.0
B3LYP 6-311+G(2d,p) Lower than stepwise Higher than concerted

(Note: The values are approximate and intended to illustrate the energetic preference for the concerted pathway as determined by theoretical calculations.)

Applications in Complex Molecule Synthesis

Role as Versatile Building Blocks

As electron-rich dienes, 1,1-bis(trimethylsilyloxy)-1,3-butadienes are highly reactive partners in Diels-Alder reactions, particularly with electron-deficient dienophiles. wikipedia.orgnih.gov This reactivity allows for the facile construction of six-membered rings, which are common frameworks in many biologically active compounds. libretexts.org The resulting cycloadducts are bis(silyl enol ethers), which can be readily hydrolyzed to reveal ketone functionalities. chempedia.info This transformation makes the diene a synthetic equivalent of a C4 dianion, capable of forming cyclohexenone derivatives upon reaction and subsequent workup. nih.gov Its utility extends to reactions with a variety of electrophiles, including aldehydes, imines, alkenes, and alkynes, underscoring its versatility as a building block in synthetic chemistry. wikipedia.org

Total Synthesis Strategies

The unique reactivity of 1,1-bis(trimethylsilyloxy)-1,3-butadiene has been leveraged in numerous strategies for the total synthesis of complex natural products and other target molecules.

The construction of polycyclic carbon skeletons is a hallmark of terpenoid synthesis. nih.govnih.gov Terpenes are structurally diverse natural products built from isoprene (B109036) units. nih.gov The Diels-Alder reaction, a pericyclic process that forms two carbon-carbon bonds in a single step, is a powerful tool for creating the six-membered rings prevalent in these molecules. libretexts.orglibretexts.org Activated dienes like this compound are ideal for this purpose, reacting with appropriate dienophiles to assemble the foundational cyclohexene (B86901) cores of many terpenoid families. wikipedia.orglibretexts.org While specific total syntheses of named terpenes using this exact diene are not prominently detailed in the literature, its role as a precursor to the requisite cyclic systems is well-established based on its fundamental reactivity.

Similarly, the cannabinoid scaffold, characterized by a fused aromatic and cyclohexenyl ring system, is amenable to synthesis using this diene. nih.gov A general synthetic strategy involves the [4+2] cycloaddition of a diene like this compound with a substituted alkene to form the central cyclohexene ring of molecules such as tetrahydrocannabinol (THC). Subsequent hydrolysis of the silyl (B83357) enol ether and further functionalization can complete the synthesis.

This compound is instrumental in building both carbocyclic aromatic (phenolic) and heteroaromatic ring systems. Its reaction with specific dielectrophiles triggers a cyclization cascade that yields these important structural motifs. For instance, Lewis acid-catalyzed condensation with α-chlorocarboxylic acid chlorides leads to the formation of functionalized 3(2H)-furanones. nih.gov A similar reaction with α-chloroacetic dimethyl acetal (B89532) can produce 2-alkylidene-4-methoxytetrahydrofurans. nih.gov

Furthermore, cyclocondensation reactions with C2 dielectrophiles like oxalyl chloride provide a general route to γ-alkylidenetetronic acids, an important class of heterocyclic compounds. researchgate.net The reaction of these dienes with 2,4,6-tris(trifluoromethyl)-1,3,5-triazine (B1197496) has been shown to produce pyridones, a key heteroaromatic core. nih.gov Annulation reactions with 1,3-dielectrophiles can also be employed to generate substituted phenols. researchgate.net

Table 1: Synthesis of Aromatic and Heteroaromatic Scaffolds
ReactantProduct ScaffoldReference
α-Chlorocarboxylic acid chloridesFunctionalized 3(2H)-Furanones nih.gov
α-Chloroacetic dimethyl acetal2-Alkylidene-4-methoxytetrahydrofurans nih.gov
Oxalyl chlorideγ-Alkylidenetetronic acids researchgate.net
2,4,6-Tris(trifluoromethyl)-1,3,5-triazinePyridones nih.gov
1,3-DielectrophilesSubstituted Phenols researchgate.net

Polyketides are a large class of natural products synthesized in nature by polyketide synthases (PKSs) through the sequential condensation of simple carboxylate units. nih.govresearchgate.net This process results in molecules with characteristic repeating β-hydroxy ketone or related functionalities. nih.gov Synthetic chemists can mimic this biosynthetic strategy using building blocks like this compound.

The diene serves as a four-carbon (C4) building block that can react with a two-carbon (C2) dielectrophile in a [4+2] cyclization strategy. A prime example is the Lewis acid-catalyzed reaction with oxalyl chloride, which yields butenolide structures that contain the diketone functionality characteristic of a polyketide precursor. researchgate.netresearchgate.net This C4+C2 condensation effectively constructs a six-carbon chain with the alternating oxygenation pattern that defines the polyketide backbone, providing a powerful synthetic tool for accessing these complex structures.

Precursors for Organosilicon Intermediates

Beyond its direct use in cycloadditions, this compound is a precursor to other valuable organosilicon intermediates. The initial products of its reactions are themselves versatile silylated compounds that can undergo further transformations. For example, the Diels-Alder cycloadduct is a silyl enol ether, a key intermediate in its own right. chempedia.info Silyl enol ethers are widely used in reactions such as Mukaiyama aldol (B89426) additions to form carbon-carbon bonds with high stereocontrol.

Moreover, the double bonds within the diene structure are amenable to further functionalization, such as hydrosilylation, to generate new, more saturated poly-silylated organosilicon building blocks. nih.gov The ability to selectively manipulate the silyl groups, for instance through protodesilylation or halodesilylation, allows for the stepwise unmasking and reaction of different parts of the molecule, adding another layer of synthetic utility. nih.gov Therefore, the diene not only acts as a C4 building block but also as a platform for generating a variety of other functionalized organosilicon reagents. sigmaaldrich.com

Organometallic Catalysis in Reactions Involving 1,1 Bis Trimethylsilyloxy 1,3 Butadiene

Lewis Acid Catalysis (e.g., TiCl₄, TMSOTf)

Lewis acids are instrumental in activating 1,1-bis(trimethylsilyloxy)-1,3-butadiene and its derivatives for cycloaddition and condensation reactions. The choice of Lewis acid can significantly influence the regioselectivity of these transformations. Titanium(IV) chloride (TiCl₄) and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) are two commonly employed Lewis acids that demonstrate distinct reactivity profiles.

In the reaction of 1,3-bis(trimethylsilyloxy)-1,3-butadienes with 3,3-dimethoxypentanoyl chloride, the choice of Lewis acid dictates the cyclization pathway, leading to different functionalized resorcinol (B1680541) derivatives. When TiCl₄ is used, it selectively activates the acid chloride, leading to a specific regioisomer. Conversely, TMSOTf is known to readily activate ketals and acetals, resulting in an alternative regioselective cyclization. dicp.ac.cn

A study on the formal [3+3] cyclization of 1,3-bis(silyl enol ethers) with 1,3-dielectrophiles using TiCl₄ as a mediator has been investigated using density functional theory (DFT). This computational analysis aimed to rationalize the experimentally observed regioselectivity. The proposed mechanism involves the coordination of the dielectrophile with TiCl₄, followed by a nucleophilic attack from the terminal carbon of the diene. capes.gov.brnih.gov This process highlights the crucial role of the Lewis acid in controlling the reaction's outcome.

The TMSOTf-catalyzed reaction of 1-methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadiene (B12329230) with 3,3-dimethoxypentanoyl chloride has been shown to produce 6-hydroxysalicylates in good yields. dicp.ac.cn The optimal conditions for this transformation were found to be the use of 0.5 equivalents of TMSOTf. dicp.ac.cn

Table 1: Lewis Acid-Catalyzed Reactions of 1,3-Bis(trimethylsilyloxy)-1,3-butadiene Derivatives

Diene ReactantElectrophileLewis AcidProductYield (%)Reference
1-Methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadiene3,3-Dimethoxypentanoyl chlorideTMSOTf (0.5 equiv)Methyl 2-hydroxy-4-methoxy-6-(2,2-dimethoxypropyl)benzoate78 dicp.ac.cn
1-Methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadiene3,3-Dimethoxypentanoyl chlorideTiCl₄ (1.0 equiv)Methyl 4-hydroxy-2-methoxy-6-(2-oxopropyl)benzoate65 dicp.ac.cn

Palladium-Catalyzed Transformations

Palladium catalysis offers a powerful toolkit for the functionalization of dienes. While a vast body of literature exists on palladium-catalyzed reactions of butadiene and its simpler derivatives, specific examples detailing the transformations of this compound are less common. However, the general principles of palladium-catalyzed reactions, such as cross-coupling and allylic alkylation, can be extended to this functionalized diene.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions, are fundamental methods for forming carbon-carbon bonds. dicp.ac.cn These reactions typically involve the reaction of an organometallic reagent with an organic halide or triflate in the presence of a palladium catalyst. Given the presence of the silyl (B83357) enol ether moieties, this compound could potentially participate in Hiyama-type cross-coupling reactions, where the carbon-silicon bond is activated for coupling with an electrophile.

Palladium-catalyzed allylic alkylation, also known as the Tsuji-Trost reaction, is another key transformation where a nucleophile attacks a π-allylpalladium complex. While direct examples with this compound are not readily found, the diene could conceptually serve as a precursor to a π-allylpalladium intermediate, which could then be intercepted by various nucleophiles.

Although specific research explicitly detailing palladium-catalyzed transformations of this compound is limited in the searched literature, the established reactivity of this class of compounds suggests its potential as a substrate in various palladium-catalyzed processes for the synthesis of complex organic molecules.

Ruthenium-Catalyzed Reactions

Ruthenium catalysts have emerged as versatile tools in organic synthesis, capable of promoting a wide range of transformations. In the context of silylated butadienes, ruthenium catalysis has been employed for the synthesis of highly substituted 1,3-butadiene (B125203) derivatives.

One notable application involves the ruthenium-catalyzed double addition of trimethylsilyldiazomethane (B103560) to alkynylboronates. This reaction produces 2-alkyl- or 2-aryl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-bis(trimethylsilyl)-1,3-butadienes. nih.gov Although this method synthesizes a related but different silylated butadiene, the resulting diene undergoes further transformations that are relevant to the chemistry of silylated butadienes. For instance, the synthesized 2-boryl-1,4-disilyl-1,3-butadiene can be converted into a dienone through a Mukaiyama aldol (B89426) reaction, demonstrating the utility of the silyloxy groups for subsequent functionalization. nih.gov

This ruthenium-catalyzed approach provides access to complex butadiene structures that can serve as versatile intermediates in organic synthesis. The presence of both silyl and boryl functionalities allows for selective and sequential cross-coupling reactions and other transformations.

Table 2: Ruthenium-Catalyzed Synthesis and Reaction of a Silylated Butadiene

ReactantsCatalystProduct of CatalysisSubsequent ReactionFinal ProductReference
Alkynylboronate, TrimethylsilyldiazomethaneRuCl(cod)Cp*2-Aryl-3-boryl-1,4-bis(trimethylsilyl)-1,3-butadieneMukaiyama aldol reactionDienone nih.gov

Future Directions and Research Perspectives

Development of Novel Synthetic Transformations

The reactivity of 1,1-Bis(trimethylsilyloxy)-1,3-butadiene has been predominantly exploited in cycloaddition and annulation reactions. Future research is poised to unveil novel transformations that expand its synthetic utility.

One promising area is the development of catalytic asymmetric reactions. While diastereoselective transformations have been reported, the development of enantioselective processes remains a significant challenge. The design of chiral Lewis acids or organocatalysts that can effectively control the facial selectivity of the diene in reactions with prochiral electrophiles would be a major breakthrough. This would open up new avenues for the synthesis of enantioenriched carbocycles and heterocycles, which are crucial scaffolds in medicinal chemistry and natural product synthesis.

Furthermore, exploring transition-metal-catalyzed cross-coupling reactions involving this compound could lead to the development of new carbon-carbon and carbon-heteroatom bond-forming methodologies. For instance, palladium- or nickel-catalyzed reactions could enable the selective functionalization of the diene at various positions, providing access to a wider range of substituted diene derivatives that are not readily accessible through traditional methods.

The exploration of multicomponent reactions involving this compound is another fertile ground for research. Designing reactions where the diene, an electrophile, and a nucleophile are combined in a single pot to generate complex molecular architectures with high atom economy would be highly desirable.

Catalyst TypePotential TransformationDesired Outcome
Chiral Lewis AcidsAsymmetric Diels-Alder ReactionsEnantiomerically enriched cyclohexene (B86901) derivatives
Chiral Brønsted AcidsAsymmetric Michael AdditionsChiral 1,5-dicarbonyl compounds
OrganocatalystsAsymmetric AnnulationsEnantioenriched heterocyclic and carbocyclic rings
Palladium/Nickel ComplexesCross-Coupling ReactionsRegioselective functionalization of the diene

Expanding the Scope of Applications in Complex Chemical Synthesis

The application of this compound in the total synthesis of complex natural products has been demonstrated, but its full potential is yet to be unlocked. Future research should focus on leveraging its unique reactivity to tackle increasingly complex molecular targets.

A key area of opportunity lies in the synthesis of polycyclic natural products. The ability of this compound to participate in cascade reactions, where a single synthetic operation leads to the formation of multiple rings, could significantly streamline the synthesis of these intricate structures. The development of novel annulation strategies using this diene could provide rapid access to complex core structures that are otherwise difficult to assemble.

Moreover, the incorporation of this compound into diversity-oriented synthesis (DOS) platforms could generate libraries of structurally diverse and complex molecules for biological screening. By combining the diene with a variety of reaction partners and employing different reaction pathways, a vast chemical space can be explored, increasing the probability of discovering new bioactive compounds.

The synthesis of functionalized materials is another emerging application. The incorporation of the diene into polymer backbones or as a cross-linking agent could lead to the development of new materials with tailored electronic, optical, or mechanical properties.

Area of ApplicationSynthetic StrategyPotential Impact
Polycyclic Natural ProductsCascade AnnulationsEfficient construction of complex molecular architectures
Medicinal ChemistryDiversity-Oriented SynthesisDiscovery of new drug candidates
Materials SciencePolymerization/Cross-linkingDevelopment of novel functional materials

Advanced Mechanistic and Stereochemical Studies

A deeper understanding of the reaction mechanisms and the factors governing the stereochemical outcomes of reactions involving this compound is crucial for its rational application in synthesis. While some mechanistic studies have been conducted, a more comprehensive picture is needed.

Advanced computational studies, employing density functional theory (DFT) and other high-level theoretical methods, can provide valuable insights into the transition state geometries, activation energies, and reaction pathways of various transformations. mdpi.com Such studies can help to rationalize the observed regio- and stereoselectivities and guide the design of new catalysts and reaction conditions for improved selectivity.

Experimental mechanistic studies, such as kinetic isotope effect measurements, in-situ spectroscopic monitoring of reaction intermediates, and detailed stereochemical analysis of the products, are also essential. These studies can provide crucial evidence to support or refute proposed mechanisms and can uncover subtle electronic and steric effects that influence the course of a reaction. A notable example is the study of Lewis acid-catalyzed cycloaddition reactions with carbonyl compounds, where the choice of Lewis acid has been shown to influence whether the reaction proceeds via a stepwise or concerted mechanism, leading to different diastereomeric products. chempedia.info

The stereochemical course of reactions involving chiral derivatives of this compound also warrants further investigation. Understanding how the stereochemistry of the diene influences the stereochemical outcome of a reaction is critical for its use in asymmetric synthesis. For example, the diastereofacial reactivity of a chiral silyloxy-substituted diene in Diels-Alder reactions has been rationalized by considering its reacting conformation, which is influenced by the exo-anomeric effect. rsc.org

Investigative TechniqueInformation GainedResearch Goal
Density Functional Theory (DFT)Transition state structures, activation energiesRationalization and prediction of reactivity and selectivity
Kinetic Isotope EffectsRate-determining step, transition state structureElucidation of reaction mechanisms
In-situ SpectroscopyIdentification of reaction intermediatesUnderstanding reaction pathways
X-ray CrystallographyAbsolute and relative stereochemistryConfirmation of stereochemical outcomes

Q & A

Q. What are the established synthesis routes for 1,1-Bis(trimethylsilyloxy)-1,3-butadiene in academic research?

A common method involves silylation of hydroxybutadiene precursors. For example, Stoodley's approach for analogous compounds uses sodium salts of substituted hydroxybutenones followed by silylation with trimethylsilyl chlorides and ZnCl₂ catalysis . A related route for glucopyrano-trimethylsilyloxy derivatives highlights the importance of protecting group strategies and stepwise functionalization to achieve regioselective silylation .

Q. What safety precautions are critical when handling this compound?

Safety Data Sheets (SDS) for structurally similar silyl ethers emphasize:

  • Use in fume hoods with proper PPE (gloves, goggles).
  • Storage under inert gas (e.g., N₂) at low temperatures to prevent hydrolysis or polymerization .
  • Immediate neutralization of spills using inert adsorbents (e.g., sand) to avoid exothermic reactions with moisture .

Q. What are the primary applications of this compound in organic synthesis?

It serves as a nucleophilic diene in polar Diels-Alder reactions, enabling access to oxygenated aromatic systems. For example, its reactivity parallels Danishefsky’s diene in forming nitrophenanthrenol derivatives via [4+2] cycloadditions with nitroarenes . The trimethylsilyloxy groups enhance electron density, favoring regioselective adduct formation .

Advanced Research Questions

Q. How does the nucleophilicity of this compound compare to other silyloxy dienes in cycloadditions?

The compound exhibits higher nucleophilicity than Danishefsky’s diene due to electron-donating silyloxy groups, accelerating reactions with electron-deficient dienophiles. Theoretical calculations suggest asynchronous transition states in cycloadditions, where the silyloxy groups stabilize partial charges . Comparative studies with 1,1-dimethoxy-3-trimethylsilyloxy derivatives show similar reactivity but divergent regioselectivity due to steric effects .

Q. What strategies optimize regioselectivity in Diels-Alder reactions using this diene?

Key factors include:

  • Solvent polarity : Polar aprotic solvents (e.g., THF, DCM) enhance diene-dienophile interaction, favoring ortho-adducts .
  • Temperature : Low temperatures (−78°C to 0°C) reduce side reactions (e.g., retro-Diels-Alder) and improve stereocontrol .
  • Dienophile substitution : Electron-withdrawing groups on dienophiles (e.g., nitro, carbonyl) increase reaction rates and para-selectivity .

Q. How do structural modifications influence the stability of silyloxy-substituted dienes?

The presence of two trimethylsilyloxy groups at the 1-position increases steric hindrance, reducing susceptibility to hydrolysis compared to mono-silylated analogs. However, prolonged exposure to moisture or protic solvents can lead to desilylation, forming reactive enol ether intermediates . Stability studies under inert atmospheres (Ar, N₂) show no decomposition for >6 months at −20°C .

Q. What analytical methods are recommended for characterizing reaction byproducts?

  • GC-MS : Monitors volatile byproducts (e.g., trimethylsilanol) formed during hydrolysis .
  • ¹H/¹³C NMR : Detects regiochemical outcomes of cycloadditions via coupling constants and carbon chemical shifts (e.g., ortho vs. para adducts) .
  • FT-IR : Identifies residual hydroxyl groups (3200–3600 cm⁻¹) from incomplete silylation or hydrolysis .

Data Contradictions and Resolution

8. Discrepancies in reported carcinogenicity of silylated butadienes vs. 1,3-butadiene
While 1,3-butadiene is classified as carcinogenic (EPA), its silylated derivatives lack direct toxicity data. Epidemiological studies on 1,3-butadiene exposure (e.g., leukemia in rubber workers) do not extrapolate to silylated analogs due to differences in volatility and metabolic pathways . Researchers should treat silylated dienes as hazardous based on structural analogs and SDS recommendations .

9. Conflicting reports on reaction yields in polar Diels-Alder reactions
Variations arise from dienophile electronic profiles and solvent purity. For nitroarenes, yields range from 60–85% depending on nitro group positioning (meta vs. para). Impurities in silylating agents (e.g., residual HCl) can reduce diene reactivity; rigorous purification (e.g., column chromatography) is advised .

Methodological Recommendations

  • Synthesis : Use freshly distilled silyl chlorides and anhydrous ZnCl₂ to maximize silylation efficiency .
  • Storage : Aliquot under argon in septum-sealed vials to prevent oxidative degradation .
  • Reaction Monitoring : Employ TLC (hexane:EtOAc) to track diene consumption and adduct formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.